[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine
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Overview
Description
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to a prop-2-enylamine moiety. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-enylamine moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, such as alkyl halides.
Major Products Formed
Oxidation: 2-Methyl-5-aminophenylsulfonylprop-2-enylamine.
Reduction: [(2-Methyl-5-nitrophenyl)sulfanyl]prop-2-enylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the nitrophenyl ring can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage and apoptosis in cancer cells.
Comparison with Similar Compounds
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds, such as:
[(2-Methyl-5-nitrophenyl)sulfonyl]methylamine: Similar structure but with a methylamine group instead of a prop-2-enylamine group.
[(2-Methyl-5-nitrophenyl)sulfonyl]ethylamine: Similar structure but with an ethylamine group instead of a prop-2-enylamine group.
The uniqueness of this compound lies in its prop-2-enylamine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-5-nitro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-3-6-11-17(15,16)10-7-9(12(13)14)5-4-8(10)2/h3-5,7,11H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOWAYNNJOHJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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